diABZI STING Agonist-1 Trihydrochloride: A Technical Guide to its Discovery and Development
diABZI STING Agonist-1 Trihydrochloride: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, orchestrating potent anti-tumor and anti-viral responses. The discovery of diABZI STING agonist-1 trihydrochloride, a novel non-nucleotide small molecule, represents a significant advancement in the clinical development of STING-targeting therapeutics.[1][2] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of diABZI. It includes a compilation of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of the associated signaling pathways and development workflow.
Introduction: The Dawn of a Non-Nucleotide STING Agonist
The development of diABZI stemmed from a paradigm shift away from traditional cyclic dinucleotide (CDN)-based STING agonists, which often suffer from poor bioavailability.[1][3][4] The discovery of diABZI, an amidobenzimidazole (ABZI) derivative, was the result of systematic high-throughput screening of approximately 2.4 million small molecules aimed at identifying novel ligands that could compete with the natural STING ligand, cGAMP.[2] This foundational work, published by Ramanjulu and colleagues in 2018, introduced a new chemical class of STING agonists with improved physicochemical properties suitable for systemic administration.[1][2]
diABZI is a potent agonist that takes advantage of the dimeric nature of the STING protein. It is composed of two ABZI molecules linked together, creating a single, optimized dimeric ligand.[1] This unique structure allows it to activate STING in a manner distinct from CDNs; structural studies have revealed that while CDNs require a "closed" conformation of the STING C-terminal domain "lid", diABZI activates STING while it maintains an "open" conformation.[1] This novel mechanism of action, coupled with its systemic activity, has positioned diABZI as a promising candidate for cancer immunotherapy and the treatment of viral infections, including SARS-CoV-2.[1][5][6][7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for diABZI STING agonist-1 trihydrochloride in various preclinical studies.
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Species | Cell Line/System | Value | Reference |
| EC50 (IFN-β Induction) | Human | PBMCs | 130 nM | [8][9][10][11] |
| EC50 (STING Activation) | Human | THP-1 IRF-Luc Reporter | 13 nM | [9] |
| EC50 (STING Activation) | Mouse | RAW264.7 IRF-Luc Reporter | ~13 nM | [9] |
| EC50 (STING Activation) | Mouse | - | 186 nM | [10][11] |
| Binding Affinity (Kd) | Human | Recombinant STING | ~70 nM | [12] |
Table 2: In Vivo Pharmacokinetics and Efficacy
| Parameter | Animal Model | Dosing | Value/Result | Reference |
| Half-life (t1/2) | BALB/c Mice | 3 mg/kg, intravenous | 1.4 hours | [10][11] |
| Systemic Exposure | BALB/c Mice | 3 mg/kg, intravenous | > EC50 for mouse STING (~200 ng/mL) | [10][11] |
| Tumor Growth Inhibition | CT-26 Colorectal Cancer (BALB/c Mice) | 1.5 mg/kg, intravenous (days 1, 4, 8) | Significant tumor growth inhibition; 8/10 mice tumor-free on day 43 | [10] |
| Antiviral Activity | K18-hACE2 Transgenic Mice (SARS-CoV-2) | Intranasal | Reduced viral loads in lungs and nostrils | [13][14] |
Table 3: Cytokine Induction Profile
| Cytokine | Cell Type/In Vivo Model | Treatment Conditions | Fold Induction/Concentration | Reference |
| IFN-β | Human PBMCs | Dose-dependent diABZI | EC50 = 130 nM | [8] |
| IFN-β | 1G4 HA-T cells | diABZI stimulation (3h) | Significant increase | [5] |
| CXCL10 | 1G4 HA-T cells | diABZI stimulation (3h) | Significant increase | [5] |
| IL-6 | 1G4 HA-T cells | diABZI stimulation (3h and 20h) | Significant increase | [5] |
| IFN-γ | 1G4 HA-T cells co-cultured with tumor cells | diABZI treatment (20h) | Increased expression | [5] |
| IFN-β, IL-6, TNF, CXCL1 | Wild-type mice | 2.5 mg/kg, subcutaneous | Increased serum levels | [15] |
Experimental Protocols
This section details the methodologies for key experiments used in the characterization of diABZI.
Cellular STING Activation Assay
Objective: To determine the ability of diABZI to activate the STING pathway in a cellular context.
Methodology:
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Cell Culture:
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THP1-Dual™ reporter cells (InvivoGen), which contain an IRF-inducible secreted luciferase reporter gene, are cultured in RPMI 1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and selective antibiotics as per the manufacturer's instructions.
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Compound Treatment:
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Cells are seeded in 96-well plates.
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diABZI is serially diluted to the desired concentrations and added to the cells. A vehicle control (e.g., DMSO) is also included.
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Luciferase Reporter Assay:
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After a specified incubation period (e.g., 24 hours), the cell culture supernatant is collected.
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The activity of the secreted luciferase is measured using a commercially available luciferase assay system and a luminometer.
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The EC50 value is calculated from the dose-response curve.[9]
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Western Blot Analysis for Pathway Activation:
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Cells are treated with diABZI (e.g., 100 nM) for various time points (e.g., 0, 1, 3, 6 hours).[16]
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Cell lysates are prepared, and protein concentration is determined.
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Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membrane is probed with primary antibodies against phosphorylated STING (pSTING), phosphorylated TBK1 (pTBK1), phosphorylated IRF3 (pIRF3), and total STING, TBK1, and IRF3. A loading control like β-actin or GAPDH is also used.
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Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system.[5][13]
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Cytokine Profiling
Objective: To quantify the induction of type I interferons and pro-inflammatory cytokines by diABZI.
Methodology:
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In Vitro Cytokine Measurement (ELISA):
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Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells are isolated and cultured.
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Cells are treated with various concentrations of diABZI for a specified time (e.g., 24 hours).
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The cell culture supernatant is collected.
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The concentrations of cytokines such as IFN-β, IL-6, and TNF-α are measured using commercially available ELISA kits according to the manufacturer's protocols.[12]
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In Vitro Gene Expression Analysis (RT-qPCR):
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Cells are treated with diABZI as described above.
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Total RNA is extracted from the cells using a suitable RNA isolation kit.
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cDNA is synthesized from the RNA using a reverse transcription kit.
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Quantitative PCR is performed using primers specific for the genes of interest (e.g., IFNB1, CXCL10, IL6, TNF) and a housekeeping gene (e.g., ACTB, GAPDH).
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The relative gene expression is calculated using the ΔΔCt method.[5][12]
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In Vivo Cytokine Measurement:
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Mice are administered diABZI via a specified route (e.g., subcutaneous or intravenous injection).
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At various time points post-administration, blood is collected to obtain serum.
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The serum concentrations of cytokines are measured by ELISA or a multiplex cytokine assay.[2]
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In Vivo Tumor Efficacy Model
Objective: To evaluate the anti-tumor efficacy of diABZI in a preclinical cancer model.
Methodology:
-
Animal Model:
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Syngeneic mouse models, such as BALB/c mice for the CT-26 colorectal carcinoma model, are commonly used.[1]
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Tumor Cell Implantation:
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A suspension of tumor cells (e.g., 1 x 10^6 CT-26 cells) is injected subcutaneously into the flank of the mice.
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Treatment Regimen:
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When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.
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diABZI is administered, for example, intravenously at a dose of 1.5 mg/kg on days 1, 4, and 8 post-randomization. The control group receives a vehicle.[10]
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Efficacy Assessment:
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Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
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Animal body weight is monitored as an indicator of toxicity.
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Survival is monitored, and mice are euthanized when tumors reach a predetermined size or if they show signs of excessive morbidity.
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At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or flow cytometry to assess immune cell infiltration.[17]
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Visualizations: Pathways and Workflows
STING Signaling Pathway Activation by diABZI
References
- 1. invivogen.com [invivogen.com]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 4. mdpi.com [mdpi.com]
- 5. STING agonist diABZI enhances the cytotoxicity of T cell towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor cell-directed STING agonist antibody-drug conjugates induce type III interferons and anti-tumor innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A synthetic STING agonist inhibits the replication of human parainfluenza virus 3 and rhinovirus 16 through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diABZI STING agonist-1 (Tautomerism) | STING | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacological activation of STING blocks SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
